tautomeric equilibrium of carbamimidoselenoic acid and selenourea
tautomeric equilibrium of carbamimidoselenoic acid and selenourea
An In-depth Technical Guide to the Tautomeric Equilibrium of Carbamimidoselenoic Acid and Selenourea for Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between the selone and selenol forms of selenourea, also known as carbamimidoselenoic acid, is a critical aspect of its chemistry with profound implications for its application in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical underpinnings of this tautomerism, detailed experimental and computational methodologies for its investigation, and a discussion of the factors that influence the equilibrium. Furthermore, it explores the relevance of understanding this tautomeric balance in the context of drug design and development, offering insights for researchers in the field.
Introduction: The Significance of Tautomerism in Selenourea
Selenourea (Se=C(NH₂)₂) is an organoselenium compound that serves as a vital precursor in the synthesis of various selenium-containing heterocycles, some of which exhibit promising anti-inflammatory and antitumor activities.[1] Like its thio- and oxygen-containing analogs, thiourea and urea, selenourea can exist in two tautomeric forms: the selone form (selenourea) and the selenol form (carbamimidoselenoic acid). This equilibrium involves the migration of a proton from a nitrogen atom to the selenium atom.[2]
While the selone tautomer is generally considered the more stable form, the position of the equilibrium can be influenced by various factors, including the surrounding environment.[1][3] A thorough understanding of this tautomeric equilibrium is paramount for drug development professionals and medicinal chemists. The predominant tautomeric form of a molecule dictates its physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity. These properties, in turn, govern the molecule's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.[4] Misidentification of the dominant tautomer can lead to inaccurate predictions of a drug candidate's behavior and efficacy.
This technical guide aims to provide researchers with the foundational knowledge and practical methodologies to investigate and understand the tautomeric equilibrium of carbamimidoselenoic acid and selenourea.
Theoretical Framework of the Tautomeric Equilibrium
The tautomerism between carbamimidoselenoic acid and selenourea is a prototropic tautomerism, specifically a type of imidic acid-amide tautomerism. The equilibrium can be represented as follows:
Figure 1: Tautomeric equilibrium between selenourea and carbamimidoselenoic acid.
The stability of the selone form is attributed to the greater delocalization of the nitrogen lone-pair electrons and the destabilization of the C=Se π bond compared to the C=O and C=S bonds in urea and thiourea, respectively.[1] This suggests that the equilibrium for selenourea lies further towards the selone form than the corresponding equilibria for urea and thiourea.[1]
Experimental Methodologies for Studying the Tautomeric Equilibrium
A variety of spectroscopic and analytical techniques can be employed to study the tautomeric equilibrium of selenourea. The choice of method depends on the state of the sample (solid or solution) and the specific information required.
77Se Nuclear Magnetic Resonance (NMR) Spectroscopy
77Se NMR is a powerful tool for investigating the electronic environment of selenium atoms and is particularly well-suited for studying the selenourea tautomerism.[5][6] The 77Se chemical shift is highly sensitive to the bonding and oxidation state of the selenium atom.
Protocol for Quantitative 77Se NMR Analysis:
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Sample Preparation:
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Dissolve a precisely weighed amount of the selenourea derivative in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆).
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For quantitative analysis, add a known amount of an internal standard that does not interfere with the signals of interest. Diphenyl diselenide can be used as an external standard.[7]
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If isotopic enrichment is desired for enhanced sensitivity, 77Se-enriched starting materials can be used in the synthesis.[8]
-
-
NMR Data Acquisition:
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Use a high-field NMR spectrometer equipped with a probe capable of detecting 77Se.
-
Employ a simple pulse-acquire sequence, often with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the typically long spin-lattice relaxation times (T₁) of 77Se, ensure a sufficient relaxation delay (e.g., 5-10 times the longest T₁) to allow for full magnetization recovery between scans, which is crucial for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
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Process the Free Induction Decay (FID) with an appropriate window function.
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Integrate the signals corresponding to the selone and selenol tautomers. The chemical shift for the selone form (C=Se) is expected to be at a significantly different frequency compared to the selenol form (C-SeH).
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The ratio of the integrals of the two signals directly corresponds to the molar ratio of the two tautomers in solution.
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The equilibrium constant (KT = [selenol]/[selone]) can be calculated from this ratio.
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| Tautomer | Expected 77Se Chemical Shift Range (ppm) |
| Selenourea (Selone) | ~ -100 to 200 |
| Carbamimidoselenoic Acid (Selenol) | Varies, but expected to be significantly different from the selone form |
Table 1: General expected 77Se NMR chemical shift ranges for selenourea tautomers. Actual values will depend on the specific substituents and solvent.
Surface-Enhanced Raman Scattering (SERS) Spectroscopy
SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on metallic nanostructures. It is particularly useful for distinguishing between the selone and selenol forms.
Protocol for SERS Analysis:
-
Substrate Preparation:
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Synthesize silver or gold nanoparticles (NPs) using standard reduction methods (e.g., citrate reduction of AgNO₃ or HAuCl₄).
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Characterize the size and morphology of the NPs using techniques like Transmission Electron Microscopy (TEM) and UV-Vis spectroscopy.
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-
Sample Preparation and Measurement:
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Add a dilute solution of the selenourea derivative to the colloidal NP solution.
-
Induce aggregation of the NPs by adding a salt solution (e.g., NaCl or MgSO₄) to create "hot spots" for SERS enhancement.
-
Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm or 633 nm).
-
-
Spectral Interpretation:
-
The C=Se stretching vibration of the selone tautomer will have a characteristic Raman shift.
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The C-Se and Se-H stretching vibrations of the selenol tautomer will appear at different frequencies.
-
The relative intensities of these bands can provide qualitative and semi-quantitative information about the predominant tautomeric form on the nanoparticle surface. Studies have shown that on silver NP surfaces, the selenol form can be predominant, while on gold NP surfaces, contributions from both tautomers are observed.[3]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.
Protocol for X-ray Crystallography:
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Crystal Growth:
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Grow single crystals of the selenourea derivative by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent is critical and may need to be screened.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
-
-
Analysis:
-
The refined structure will reveal the precise location of all atoms, including the hydrogen atoms, confirming the tautomeric form present in the crystal lattice. X-ray crystallographic studies of selenourea have confirmed the predominance of the selone form in the solid state.[1]
-
Computational Approaches to Modeling the Tautomeric Equilibrium
Density Functional Theory (DFT) is a powerful computational tool for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.[9][10]
Step-by-Step DFT Calculation Protocol:
-
Structure Building:
-
Build the 3D structures of both the selenourea (selone) and carbamimidoselenoic acid (selenol) tautomers using a molecular modeling program.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).
-
Choose an appropriate DFT functional and basis set. For selenium-containing compounds, functionals like M06-2X or ωB97X-D are often recommended, paired with a triple-zeta quality basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ).[1]
-
Following optimization, perform frequency calculations to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
-
Energy Calculation and Equilibrium Constant Determination:
-
The relative stability of the tautomers is determined by comparing their Gibbs free energies (ΔG). The tautomer with the lower Gibbs free energy is the more stable one.
-
The equilibrium constant (KT) can be calculated using the following equation: KT = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.[1]
-
-
Spectroscopic Property Prediction:
-
The 77Se NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. These calculated shifts can be compared with experimental data to aid in spectral assignment.[5]
-
Vibrational frequencies (IR and Raman) can also be calculated to help interpret experimental vibrational spectra.
-
Figure 2: A generalized workflow for DFT analysis of tautomeric equilibrium.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is sensitive to several factors:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly affect the relative stability of the tautomers. Polar, protic solvents may stabilize the more polar tautomer through hydrogen bonding.[11]
-
pH: The acidity or basicity of the medium can influence the protonation state of the molecule, thereby shifting the tautomeric equilibrium. The selenol form, being acidic, is expected to be more favored at higher pH.
-
Temperature: Temperature can affect the equilibrium constant. Variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[12]
-
Substituents: Electron-donating or electron-withdrawing groups attached to the selenourea scaffold can alter the relative stabilities of the tautomers by influencing the electron density distribution.
Implications in Drug Development
A comprehensive understanding of the tautomeric equilibrium of selenourea and its derivatives is crucial for several aspects of drug discovery and development:
-
Structure-Activity Relationship (SAR) Studies: The correct identification of the active tautomer is essential for building accurate SAR models and designing more potent analogs.
-
Target Interaction: The different tautomers will have distinct hydrogen bonding patterns and electrostatic potentials, leading to different binding modes and affinities with the biological target.
-
Pharmacokinetic Properties: Tautomerism can affect a drug's solubility, lipophilicity, and membrane permeability, which in turn influence its absorption and distribution. For instance, a recent study on the combination therapy of selenourea and ethacrynic acid for targeting glutathione S-transferase (GST) in breast cancer cells highlights the importance of understanding the reactivity of selenourea in a biological context. The study suggests that selenourea may act through S-glutathionylation, a mechanism that would be dependent on the availability of the reactive selenium atom, which is directly related to the tautomeric equilibrium.
-
Intellectual Property: The correct representation of the tautomeric form is important for patent applications and protecting intellectual property.
Conclusion
The tautomeric equilibrium between carbamimidoselenoic acid and selenourea is a fundamental aspect of the chemistry of this important class of compounds. A multi-faceted approach, combining experimental techniques like 77Se NMR and SERS with computational methods such as DFT, is essential for a thorough understanding of this phenomenon. For researchers in drug development, a detailed characterization of the tautomeric landscape of selenourea-based drug candidates is not merely an academic exercise but a critical step in the rational design of safer and more effective therapeutics.
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